5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one
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Overview
Description
The compound 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin ring system, followed by the introduction of the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl group. The final step involves the addition of the 2-oxoethyl group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or protein binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin-6(5H)-one include other naphtho[2,3-f]pyrido[2,3-b][1,4]oxazepin derivatives and isoquinoline-based molecules. These compounds share structural similarities but may differ in their functional groups or overall molecular architecture.
Uniqueness
The uniqueness of This compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H25N3O5 |
---|---|
Molecular Weight |
495.5 g/mol |
IUPAC Name |
9-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-oxa-4,9-diazatetracyclo[9.8.0.03,8.013,18]nonadeca-1(19),3(8),4,6,11,13,15,17-octaen-10-one |
InChI |
InChI=1S/C29H25N3O5/c1-35-25-14-20-9-11-31(16-21(20)15-26(25)36-2)27(33)17-32-23-8-5-10-30-28(23)37-24-13-19-7-4-3-6-18(19)12-22(24)29(32)34/h3-8,10,12-15H,9,11,16-17H2,1-2H3 |
InChI Key |
SWEYFIZWYMIESD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CN3C4=C(N=CC=C4)OC5=CC6=CC=CC=C6C=C5C3=O)OC |
Origin of Product |
United States |
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